

Spectroscopic Profile of Triallylamine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Triallylamine*

Cat. No.: *B089441*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **triallylamine**, a key building block in organic synthesis. The document details its characteristic Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data, offering insights for its identification and utilization in research and development.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for **triallylamine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Spectroscopic Data

The ¹H NMR spectrum of **triallylamine** is characterized by distinct signals corresponding to the different protons in its three allyl groups. The data presented here was obtained in deuterated chloroform (CDCl₃).

Protons	Chemical Shift (δ) in ppm	Coupling Constant (J) in Hz
D(A)	5.236	J(A,B) = 17.20
J(A,C) = 10.21		
J(A,D) = 6.50		
D(B)	4.627	J(B,C) = 2.02
J(B,D) = -1.38		
D(C)	4.595	J(C,D) = -1.23
D(D)	2.760	

Table 1: ^1H NMR Spectroscopic Data for Triallylamine in CDCl_3 .[\[1\]](#)

^{13}C NMR (Carbon-13 NMR) Spectroscopic Data

The ^{13}C NMR spectrum provides information on the carbon framework of **triallylamine**. Due to the symmetry of the molecule, fewer signals than the total number of carbon atoms are observed.

Carbon Atom	Chemical Shift (δ) in ppm
-CH ₂ - (Allylic)	56.4
=CH- (Vinylic)	135.2
=CH ₂ (Vinylic)	116.5

Table 2: ^{13}C NMR Spectroscopic Data for Triallylamine in CDCl_3 .

Infrared (IR) Spectroscopy

The IR spectrum of **triallylamine** reveals characteristic absorption bands corresponding to the vibrational modes of its functional groups. As a tertiary amine, it lacks the N-H stretching bands typically seen in primary and secondary amines.

Wavenumber (cm ⁻¹)	Vibrational Mode
3080	=C-H stretch (vinylic)
2980, 2850	C-H stretch (aliphatic)
1645	C=C stretch (alkene)
1420	CH ₂ scissoring
1250-1020	C-N stretch (aliphatic amine)
995, 915	=C-H bend (out-of-plane)

Table 3: Key IR Absorption Bands for
Triallylamine.

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation: A solution of **triallylamine** is prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).

Instrumentation and Data Acquisition:

- Spectrometer:** A high-field NMR spectrometer, such as a Bruker Avance 400 MHz or 500 MHz instrument, is typically used.
- ¹H NMR Parameters:**
 - Pulse Program:** A standard single-pulse experiment (e.g., ' zg30' on Bruker instruments).

- Number of Scans: 16 to 64 scans are generally sufficient.
- Relaxation Delay (d1): A delay of 1-2 seconds between scans is used.
- Spectral Width: A spectral width of approximately 12-15 ppm is set.
- ^{13}C NMR Parameters:
 - Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum to singlets for each unique carbon.
 - Number of Scans: Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.
 - Relaxation Delay (d1): A delay of 2-5 seconds is employed.
 - Spectral Width: A spectral width of approximately 200-220 ppm is used.

Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform. The resulting spectrum is then phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak (CDCl_3 at $\delta = 7.26$ ppm for ^1H and $\delta = 77.16$ ppm for ^{13}C) or the internal TMS standard.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like **triallylamine**, the neat liquid is analyzed. A drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

Instrumentation and Data Acquisition:

- **Spectrometer:** A Fourier Transform Infrared (FT-IR) spectrometer, such as a Bruker Tensor or a PerkinElmer Spectrum, is used.
- **Measurement Mode:** The analysis is typically performed in transmission mode.
- **Parameters:**

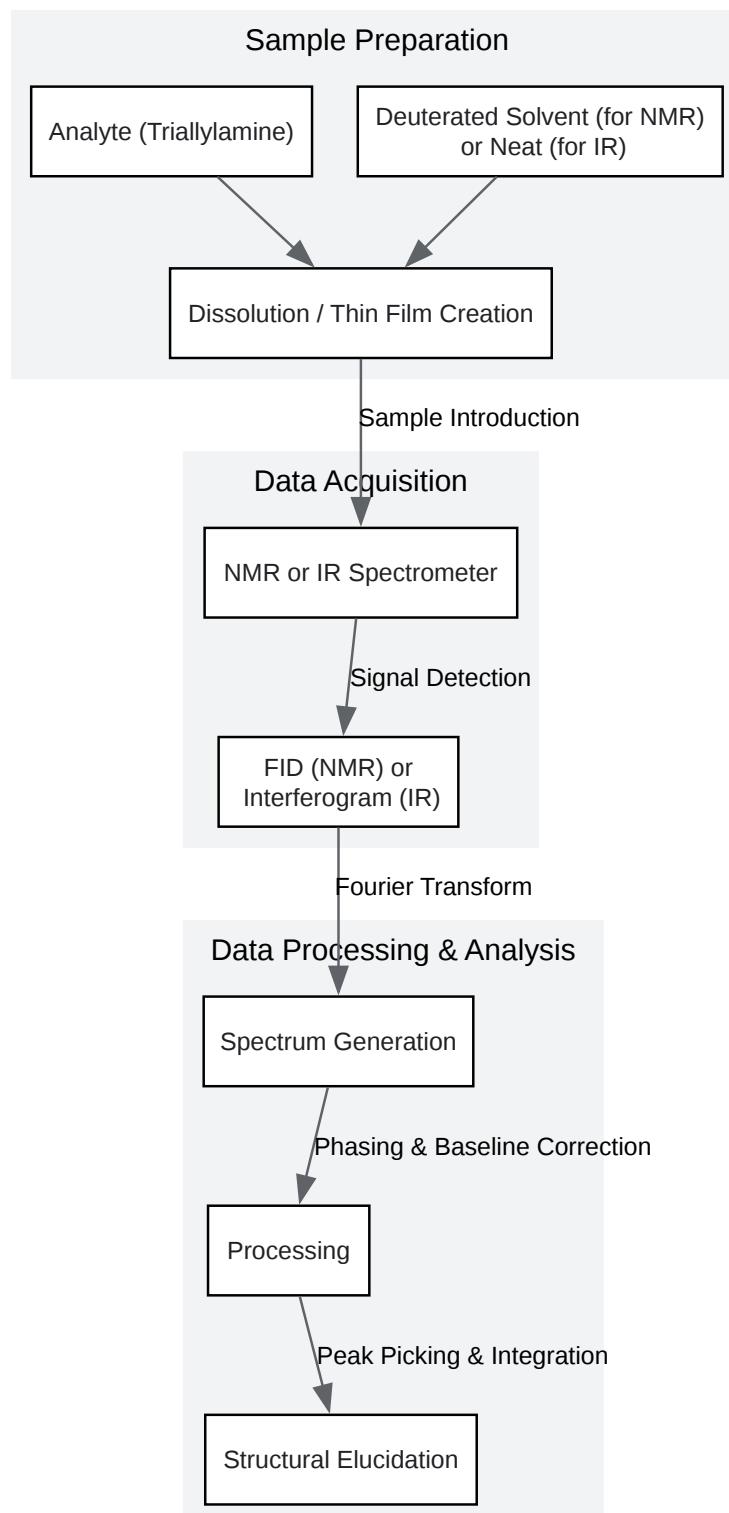
- Spectral Range: The spectrum is recorded in the mid-IR range, typically from 4000 to 400 cm^{-1} .
- Resolution: A resolution of 4 cm^{-1} is generally sufficient.
- Number of Scans: An accumulation of 16 to 32 scans is performed to improve the signal-to-noise ratio.
- Background Correction: A background spectrum of the clean salt plates is recorded prior to the sample analysis and is automatically subtracted from the sample spectrum.

Data Processing: The resulting interferogram is converted to a spectrum of absorbance or transmittance versus wavenumber (cm^{-1}) via a Fourier transform.

Visualizations

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data.

General Spectroscopic Analysis Workflow

[Click to download full resolution via product page](#)

A flowchart of the spectroscopic analysis process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Triallylamine(102-70-5) 1H NMR [m.chemicalbook.com]
- To cite this document: BenchChem. [Spectroscopic Profile of Triallylamine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b089441#spectroscopic-data-nmr-ir-for-triallylamine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com